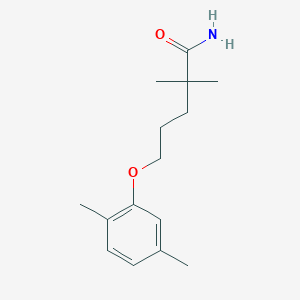

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide

描述

5-(2,5-二甲基苯氧基)-2,2-二甲基戊酰胺是一种有机化合物,以其在制药行业的应用而闻名。它是戊酸的衍生物,其结构特征是在2和5位被两个甲基取代的苯氧基,连接到二甲基戊酰胺骨架上。

准备方法

合成路线和反应条件

5-(2,5-二甲基苯氧基)-2,2-二甲基戊酰胺的合成通常涉及多步过程。一种常见的方法是以2,5-二甲基苯酚为起始原料,在碱存在下与烷基卤化物进行O-烷基化反应,形成相应的醚。该中间体随后进行进一步反应,引入酰胺官能团。

工业生产方法

该化合物的工业生产通常采用优化反应条件,以最大限度地提高产率和纯度。该过程可能涉及使用极性非质子溶剂,如四氢呋喃和混合溶剂体系,如甲苯/二甲基亚砜,以促进反应。 使用碱金属盐作为碱和控制温度条件对于实现高效率至关重要 .

化学反应分析

反应类型

5-(2,5-二甲基苯氧基)-2,2-二甲基戊酰胺会发生各种化学反应,包括:

氧化: 此反应可导致形成相应的羧酸或酮。

还原: 还原反应可以将酰胺基团转化为胺。

取代: 苯氧基可以参与亲电芳香取代反应。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用还原剂,如氢化铝锂或硼氢化钠。

取代: 亲电芳香取代反应通常在酸性条件下使用卤素或硝化剂等试剂。

主要形成的产物

这些反应形成的主要产物取决于所用特定条件和试剂。 例如,氧化可以产生羧酸,而还原可以产生胺 .

科学研究应用

Pharmacological Applications

1. Cholesterol Absorption Inhibition

One of the primary applications of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide is its role as an inhibitor of cholesterol absorption. It functions by competitively inhibiting the enzyme HMG-CoA reductase, which is crucial in the synthesis of cholesterol in the liver. This mechanism is significant for treating conditions associated with hyperlipidemia and atherosclerosis, as it helps lower serum cholesterol levels and reduces the risk of cardiovascular diseases .

2. Gemfibrozil Derivatives

The compound is structurally related to gemfibrozil, a well-known lipid-lowering agent used primarily to treat hyperlipidemia. Research indicates that derivatives of gemfibrozil, including this compound, can activate soluble guanylyl cyclase (sGC), which plays a role in vasodilation and cardiovascular health. Studies have shown that these derivatives exhibit varying degrees of effectiveness in stimulating cGMP production and promoting vasorelaxation .

Table 1: Comparative Activity of Gemfibrozil Derivatives

| Compound | EC50 (μM) | Fold Stimulation at 100 μM | IC50 (μM) | MEC (μM) |

|---|---|---|---|---|

| Gemfibrozil | 624 ± 217 | 4 | 310 ± 115 | 30 |

| 4c | 707 ± 272 | 2.9 | 812 ± 453 | 100 |

| 4d | 389 ± 151 | 2.1 | >1000 | 300 |

| ... | ... | ... | ... | ... |

This table summarizes the effective concentrations (EC50) and inhibitory concentrations (IC50) of various derivatives compared to gemfibrozil, highlighting their potential as cardiovascular agents .

Case Studies

Case Study: Efficacy in Hyperlipidemia Treatment

A study published in the Asian Journal of Chemistry examined the efficacy of gemfibrozil and its derivatives in patients with severe hyperlipidemia. The findings indicated that patients treated with these compounds exhibited significant reductions in triglyceride levels and improvements in lipid profiles compared to control groups. This underscores the therapeutic potential of compounds like this compound in managing lipid disorders .

Case Study: Vascular Health

Another investigation focused on the vascular effects of gemfibrozil derivatives on isolated mouse aorta. The results demonstrated that these compounds could effectively inhibit phenylephrine-induced contractions, suggesting their potential utility in treating vascular dysfunctions related to hypertension and other cardiovascular diseases .

作用机制

5-(2,5-二甲基苯氧基)-2,2-二甲基戊酰胺的作用机制涉及其与特定分子靶标的相互作用。已知它会激活过氧化物酶体增殖物激活受体,尤其是α亚型。 这种激活会导致基因表达的变化,从而调节脂质代谢,包括降低甘油三酯和增加高密度脂蛋白胆固醇 .

相似化合物的比较

类似化合物

吉非贝齐: 被称为5-(2,5-二甲基苯氧基)-2,2-二甲基戊酸,是一种与之密切相关的化合物,具有类似的降脂作用。

氯贝丁酯: 另一种用于降低血脂的纤维酸类药物。

非诺贝特: 一种广泛使用的纤维酸类药物,也针对脂质代谢。

独特之处

5-(2,5-二甲基苯氧基)-2,2-二甲基戊酰胺由于其特定的结构特征及其通过激活过氧化物酶体增殖物激活受体而调节脂质代谢的能力而具有独特性。 其独特的化学结构允许与分子靶标发生特异性相互作用,使其成为研究和治疗应用中的宝贵化合物 .

生物活性

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide, commonly known as gemfibrozil, is a compound of significant interest in pharmacology due to its lipid-regulating properties. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Target Interaction:

Gemfibrozil primarily acts as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα). This interaction facilitates the regulation of various genes involved in lipid metabolism, leading to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels in the bloodstream .

Biochemical Pathways:

The activation of PPARα by gemfibrozil influences several key biochemical pathways:

- β-Oxidation Pathway: Enhances the breakdown of fatty acids.

- Reverse Cholesterol Transport: Promotes the removal of cholesterol from peripheral tissues.

- Lipoprotein Lipase Pathway: Increases the hydrolysis of triglycerides, aiding in lipid clearance from plasma.

Pharmacokinetics

Gemfibrozil exhibits a well-defined pharmacokinetic profile characterized by:

- Absorption: Rapidly absorbed from the gastrointestinal tract.

- Metabolism: Undergoes extensive hepatic metabolism, primarily through hydroxylation at specific positions on the aromatic ring.

- Excretion: Excreted primarily through urine as metabolites .

Biological Activity and Effects

Lipid Regulation:

Clinical studies have demonstrated that gemfibrozil effectively lowers serum triglyceride levels while increasing HDL cholesterol. This dual action makes it a valuable therapeutic agent for patients with hyperlipidemia .

Vasodilatory Effects:

Recent research indicates that gemfibrozil derivatives can activate soluble guanylyl cyclase (sGC), leading to increased intracellular cGMP levels. This activation results in smooth muscle relaxation and vasodilation, which may have implications for cardiovascular health .

Table 1: Summary of Biological Activities

Case Study: Clinical Efficacy

A study involving patients with type II diabetes demonstrated that gemfibrozil significantly reduced triglyceride levels and improved HDL levels over a 12-week treatment period. The results indicated a strong correlation between gemfibrozil administration and improved lipid profiles, emphasizing its role as an effective therapeutic agent in managing dyslipidemia .

Applications in Medicine and Research

Clinical Use:

Gemfibrozil is primarily prescribed for managing hyperlipidemia, particularly in patients who do not respond adequately to dietary changes alone. Its efficacy in lowering triglycerides makes it an essential component of lipid-lowering therapy .

Research Applications:

In addition to its clinical use, gemfibrozil is utilized in scientific research to explore:

属性

IUPAC Name |

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMCJQKGIPBLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114413-97-7 | |

| Record name | 2,2-Dimethyl-5-(2,5-xylyloxy)valeramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114413977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYL-5-(2,5-XYLYLOXY)VALERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445SDH7XCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。